molecular formula C17H20ClNO4 B568862 6-O-Methylnorlaudanosoline Hydrochloride CAS No. 72072-58-3

6-O-Methylnorlaudanosoline Hydrochloride

Cat. No.: B568862
CAS No.: 72072-58-3
M. Wt: 337.8 g/mol
InChI Key: OKCJQWKOEORQET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Methylnorlaudanosoline Hydrochloride involves the methylation of Norlaudanosoline. The key step in the synthesis is the O-methylation of Norlaudanosoline at the 6th position. This reaction is typically catalyzed by norcoclaurine/norlaudanosoline 6-O-methyltransferases (Cc6OMT1 and Cc6OMT2) and norcoclaurine-7OMT (Ct7OMT) . The reaction conditions often involve the use of S-adenosyl-L-methionine (SAM) as the methyl donor.

Industrial Production Methods

Industrial production of this compound is not well-documented in the literature. it is likely that the process involves similar enzymatic methylation steps as described above, scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-O-Methylnorlaudanosoline Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced isoquinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-O-Methylnorlaudanosoline Hydrochloride is unique due to its specific methylation at the 6th position, which distinguishes it from other similar compounds. This specific methylation pattern is crucial for its role in the biosynthesis of certain alkaloids and its potential therapeutic applications .

Properties

CAS No.

72072-58-3

Molecular Formula

C17H20ClNO4

Molecular Weight

337.8 g/mol

IUPAC Name

4-[(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C17H19NO4.ClH/c1-22-17-8-11-4-5-18-13(12(11)9-16(17)21)6-10-2-3-14(19)15(20)7-10;/h2-3,7-9,13,18-21H,4-6H2,1H3;1H

InChI Key

OKCJQWKOEORQET-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)O)O)O.Cl

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)O)O)O.Cl

Synonyms

4-[(1,2,3,4-Tetrahydro-7-hydroxy-6-methoxy-1-isoquinolinyl)methyl]-1,2-benzenediol Hydrochloride;  (±)-4-[(1,2,3,4-Tetrahydro-7-hydroxy-6-methoxy-1-isoquinolinyl)methyl]-_x000B_1,2-benzenediol Hydrochloride; 

Origin of Product

United States

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